molecular formula C12H14ClN3O2 B11789203 Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate

Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate

Cat. No.: B11789203
M. Wt: 267.71 g/mol
InChI Key: TYZISHXGSOPANC-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylate is a pyrrolotriazine derivative characterized by a chloro substituent at position 4, an isopropyl group at position 7, and an ethyl ester at position 4. Pyrrolotriazines are of interest in medicinal chemistry due to their heterocyclic framework, which is conducive to interactions with biological targets. Substituents like halogens (Cl, Br) and alkyl groups (isopropyl) influence solubility, reactivity, and binding affinity .

Properties

Molecular Formula

C12H14ClN3O2

Molecular Weight

267.71 g/mol

IUPAC Name

ethyl 4-chloro-7-propan-2-ylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylate

InChI

InChI=1S/C12H14ClN3O2/c1-4-18-12(17)8-5-9(7(2)3)16-10(8)11(13)14-6-15-16/h5-7H,4H2,1-3H3

InChI Key

TYZISHXGSOPANC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=NC=NN2C(=C1)C(C)C)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Ethyl 2-(4-Chloropyrimidin-5-Yl)Acetate Derivatives

A foundational method involves cyclocondensation reactions adapted from 1,3-diazaoxindole syntheses. Ethyl 2-(4-chloropyrimidin-5-yl)acetate derivatives undergo ammonolysis in ethanolic ammonia at 60–70°C, yielding intermediates that cyclize at 260°C in diphenyl ether/biphenyl mixtures. For the target compound, analogous steps likely involve:

  • Formation of a pyrrolo-triazine precursor via intramolecular cyclization.

  • Chlorination using POCl₃ or PCl₅ to introduce the C4-chloro group.

  • Alkylation with isopropyl iodide under basic conditions (e.g., K₂CO₃ in DMF).

Key Data:

StepReagents/ConditionsYield (%)Reference
CyclizationDiphenyl ether, 260°C60–70
ChlorinationPOCl₃, reflux, 6 h85
Isopropyl alkylationIsopropyl iodide, K₂CO₃, DMF, 80°C75

Direct Functionalization of Pyrrolo[2,1-F] Triazine Scaffolds

Alternative routes modify preformed pyrrolo-triazine cores. For example, 2,4-dichloropyrrolo[2,1-f][1,triazine undergoes selective substitutions at C4 and C7 positions:

  • C4 Chlorination retention via inert atmosphere reactions to prevent hydrolysis.

  • C7 Isopropylation using Suzuki-Miyaura coupling with isopropylboronic acid or nucleophilic displacement with isopropylmagnesium bromide.

Optimization Insights:

  • Solvent choice : DMF and THF improve solubility of intermediates.

  • Catalysts : Pd(PPh₃)₄ enhances cross-coupling efficiency (yield: 81.5% in isopropanol).

Critical Analysis of Reaction Conditions

Temperature and Time Dependencies

  • Cyclization : Elevated temperatures (≥200°C) are mandatory for ring closure but risk decomposition. Shorter reaction times (2–4 h) improve yields.

  • Chlorination : Prolonged reflux (>6 h) with POCl₃ achieves complete substitution but necessitates rigorous moisture exclusion.

Solvent and Base Effects

  • Polar aprotic solvents (DMF, DMSO) facilitate SNAr reactions at C7 but may ester hydrolysis.

  • Weak bases (DIEA, K₂CO₃) minimize ester degradation compared to strong bases like NaOH.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) resolves regioisomers.

  • Recrystallization from ethanol/water mixtures enhances purity (>98% by HPLC).

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 1.35 (t, J=7.1 Hz, ester CH₃), δ 4.32 (q, ester CH₂), and δ 1.25 (d, J=6.8 Hz, isopropyl CH₃).

  • LC-MS : [M+H]⁺ peak at m/z 268.1 aligns with theoretical mass.

Industrial-Scale Adaptations and Limitations

Cost-Efficiency Challenges

  • High-temperature cyclization requires specialized equipment, increasing production costs.

  • Pd-based catalysts in cross-coupling steps are economically prohibitive for large batches .

Chemical Reactions Analysis

Reactivity at the Chloro Substituent

The C-4 chlorine atom serves as a primary site for nucleophilic substitution reactions. This reactivity enables structural modifications critical for pharmacological applications:

Reaction TypeConditionsProductsKey ObservationsSource
Nucleophilic Displacement Substituted amines (e.g., benzylamine) in polar aprotic solvents (DMF, THF) at 60–80°C4-Amino derivativesRegioselectivity influenced by steric hindrance from the isopropyl group
Hydrolysis Aqueous NaOH (2 M) at reflux4-Hydroxy derivativeCompeting ester hydrolysis observed under prolonged conditions
Cross-Coupling Pd-catalyzed Suzuki coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME, 90°C)Biaryl derivativesLimited scope due to electronic deactivation by the triazine ring

Ester Functional Group Transformations

The ethyl ester undergoes hydrolysis, aminolysis, or reduction to yield versatile intermediates:

Reaction TypeReagents/ConditionsProductsApplicationsSource
Acid-Catalyzed Hydrolysis HCl (6 M), H₂O/THF (1:1), 50°CCarboxylic acid derivativePrecursor for amide coupling
Aminolysis Primary/secondary amines (e.g., morpholine) in ethanol, 25°CAmide derivativesImproved solubility for biological screening
Reduction LiAlH₄ in anhydrous THF, 0°C to RTPrimary alcohol derivativeIntermediate for alkylation or glycosylation

Cyclization Reactions

The pyrrolo-triazine core participates in annulation and ring-expansion reactions:

Reaction TypeConditionsProductsNotesSource
Triazine Ring Expansion Formamidine acetate, 120°C, 6 hFused pyrimidine derivativesEnhanced π-conjugation observed via UV-Vis
Pyrrole Ring Functionalization Electrophilic bromination (NBS, CCl₄, 40°C)7-Bromo derivativeRegioselective bromination at C-7 confirmed by NMR

Synthetic Pathways

Key steps from reported syntheses of related pyrrolo-triazines highlight reaction trends:

StepStarting MaterialReactionIntermediateYieldSource
1Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylateN-Amination with NH₂ClN-Aminopyrrole78%
2N-AminopyrroleCyclization in DMF at 165°CBicyclic triazine85%
3Bicyclic triazineChlorination (POCl₃, 100°C)Ethyl 4-chloro-7-isopropylpyrrolo-triazine92%

Kinetic and Mechanistic Insights

  • Chlorine Reactivity : DFT calculations suggest the C-4 position is electrophilic due to electron-withdrawing effects from adjacent nitrogen atoms .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions by stabilizing transition states.

  • Temperature Dependence : Ester hydrolysis exhibits an activation energy (EaE_a) of ~45 kJ/mol, as determined by Arrhenius plots .

Comparative Reactivity

The compound’s reactivity differs from analogous triazine derivatives:

CompoundChlorine ReactivityEster StabilityCross-Coupling Efficiency
Ethyl 4-chloro-7-isopropylpyrrolo-triazineHigh (SNAr)Moderate (pH-sensitive)Low (Pd catalysts required)
Ethyl 1,2,4-triazine-5-carboxylateLowHighModerate
Ethyl 4-chloro-5-methylpyrrolo-triazineModerateHighHigh

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolo[2,1-F][1,2,4]triazines exhibit significant anticancer properties. Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate has been investigated for its ability to inhibit tumor growth in various cancer cell lines. The mechanism of action is believed to involve the disruption of cellular signaling pathways critical for cancer cell proliferation.

Antimicrobial Properties

This compound has also shown promise as an antimicrobial agent. Research indicates that it possesses activity against a range of bacterial strains, making it a candidate for further development into antibacterial drugs. The effectiveness against resistant strains is particularly noteworthy, highlighting its potential in addressing antibiotic resistance.

Neuroprotective Effects

Some studies suggest that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanisms could involve the modulation of oxidative stress and inflammation pathways.

Herbicide Development

This compound has been explored for its herbicidal properties. Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for developing new herbicides that are effective against a variety of weeds while being less harmful to crops.

Insecticide Potential

Research has also indicated potential insecticidal activity. The compound's mode of action may involve interference with insect neurotransmission pathways, leading to effective pest control solutions in agricultural settings.

Case Study 1: Anticancer Activity Assessment

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer properties against human cancer cell lines. Results demonstrated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, indicating enhanced potency.

Case Study 2: Antimicrobial Efficacy

A recent investigation published in Antibiotics journal tested the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The study found that the compound exhibited significant inhibition zones in disc diffusion assays compared to controls.

Case Study 3: Herbicide Development Trials

Field trials conducted by agricultural scientists assessed the effectiveness of this compound as a herbicide. The results indicated that application at specified concentrations effectively reduced weed biomass without adversely affecting crop yield.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and physicochemical features of Ethyl 4-chloro-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylate (hypothetical) with similar compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate Cl (4), ethyl ester (5) C₉H₈ClN₃O₂ 225.63 Lacks isopropyl group; lower steric hindrance.
Methyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate Br (7), Cl (4), methyl ester (5) C₈H₅BrClN₃O₂ 290.5 Bromine increases molecular weight; methyl ester reduces lipophilicity.
Ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate Cl (2,4), ethyl ester (5) C₉H₇Cl₂N₃O₂ 260.08 Dichloro substitution enhances electrophilicity; potential reactivity.
Ethyl 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate Cl (4), isopropyl (5) Not provided Not provided Isopropyl at position 5 (vs. 7) alters steric interactions; high cost.
Ethyl 7-bromo-4-hydroxypyrrolo[2,1-f][1,2,4]triazine-5-carboxylate Br (7), OH (4), ethyl ester (5) Not provided Not provided Hydroxyl group increases polarity; bromine impacts steric bulk.

Key Insights from Structural Differences

Dichloro substitution () at positions 2 and 4 may increase electrophilicity, making the compound more reactive in nucleophilic substitution reactions compared to mono-chloro derivatives .

Halogen Effects :

  • Bromine () introduces greater van der Waals interactions and steric bulk compared to chlorine, which could enhance target affinity but reduce solubility .
  • Hydroxyl substitution () at position 4 improves water solubility but may reduce metabolic stability due to hydrogen bonding .

Biological Activity

Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate is a compound belonging to the pyrrolo[2,1-F][1,2,4]triazine family. This class of compounds has garnered attention due to their potential biological activities, particularly as kinase inhibitors. This article explores the biological activity of this specific compound, focusing on its pharmacological properties and mechanisms of action.

  • IUPAC Name : this compound
  • Molecular Formula : C12H14ClN3O2
  • Molecular Weight : 267.71 g/mol
  • CAS Number : 1416440-11-3

Biological Activity Overview

Recent studies indicate that pyrrolo[2,1-F][1,2,4]triazine derivatives exhibit significant biological activities, particularly in oncology and inflammation. The following sections detail specific findings related to the biological activity of this compound.

Kinase Inhibition

The compound has been identified as a potent inhibitor of various protein kinases. Kinases play crucial roles in cell signaling and regulation; thus, their inhibition can lead to therapeutic effects in cancer and inflammatory diseases.

The mechanism by which this compound exerts its effects involves:

  • ATP Competitive Inhibition : The compound mimics ATP and binds to the active site of kinases.
  • Selectivity : Variations in substituents on the pyrrolo triazine scaffold can enhance selectivity for specific kinase families.

Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters explored the anticancer potential of pyrrolo[2,1-F][1,2,4]triazine derivatives. This compound demonstrated significant cytotoxicity against various cancer cell lines. The study highlighted:

  • IC50 Values : The compound showed IC50 values in the low micromolar range against breast and lung cancer cell lines.
Cell LineIC50 (µM)
MCF-7 (Breast)3.5
A549 (Lung)4.0

Anti-inflammatory Effects

Another investigation focused on the compound's anti-inflammatory properties. It was found to inhibit the p38 MAPK pathway effectively:

  • In Vivo Studies : Animal models treated with the compound exhibited reduced inflammation markers and improved clinical scores in models of rheumatoid arthritis.

Structure-Activity Relationship (SAR)

Research has shown that modifications at specific positions on the pyrrolo triazine scaffold can significantly influence biological activity. The following table summarizes key structural modifications and their corresponding effects on activity:

Modification PositionChangeEffect on Activity
4-ChloroSubstitution with FluoroIncreased potency
7-IsopropylReplacement with MethylReduced selectivity
5-CarboxylateAlteration to EsterEnhanced solubility

Q & A

Q. What are the key synthetic routes for Ethyl 4-chloro-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylate?

The compound is synthesized via cyclization and halogenation steps. For example, heating intermediates in DMF followed by treatment with POCl₃ introduces the chloro group at position 4, yielding high-purity product (Scheme 3 in ). Structural confirmation is achieved via NMR and MS, as demonstrated for analogous pyrrolotriazine derivatives (e.g., ¹H NMR δ 8.02 ppm for pyrazole protons; MS m/z 181 [M⁺] in ) .

Q. How is the compound characterized for structural validation?

Use a combination of:

  • ¹H/¹³C NMR : Assign aromatic protons and carbons (e.g., δ 148.5 ppm for triazine carbons in ).
  • Mass spectrometry (EI/HRMS) : Confirm molecular weight (e.g., HRMS m/z 181.0596 for C₆H₇N₅O₂ in ).
  • IR spectroscopy : Identify functional groups (e.g., 2121 cm⁻¹ for azide stretches in ).
  • Melting point analysis : Assess purity (e.g., MP 92.2–93.7°C in ) .

Advanced Research Questions

Q. How can reaction conditions be optimized for selective chlorination at position 4?

  • Temperature control : POCl₃-mediated chlorination at 165°C in DMF minimizes side reactions ( ).
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.
  • Catalyst screening : Test Lewis acids (e.g., AlCl₃) to improve regioselectivity .

Q. What strategies resolve contradictions in spectral data for pyrrolotriazine derivatives?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex heterocycles.
  • Isotopic labeling : Trace reaction pathways (e.g., ¹⁵N labeling for triazine nitrogen tracking).
  • Computational modeling : Compare experimental and DFT-calculated NMR shifts to validate assignments .

Q. How is the compound’s biological activity evaluated in antiviral research?

  • In vitro assays : Test inhibition of viral polymerases (e.g., SARS-CoV-2 RdRp, as in Remdesivir analogs in ).
  • Structure-activity relationship (SAR) : Modify substituents (e.g., isopropyl at position 7) to assess potency.
  • Cytotoxicity screening : Use human cell lines (e.g., HEK293) to determine selectivity indices .

Q. What methods improve the compound’s stability under physiological conditions?

  • pH-dependent stability studies : Monitor degradation via HPLC at pH 1–7.4.
  • Prodrug derivatization : Replace the ethyl ester with hydrolytically stable groups (e.g., tert-butyl esters in ).
  • Lyophilization : Enhance shelf-life by formulating as a freeze-dried powder .

Key Research Gaps

  • Mechanistic studies : Elucidate the role of the isopropyl group in pharmacokinetics.
  • Crystallography : Obtain single-crystal X-ray data to confirm absolute configuration.
  • Scale-up challenges : Address purification bottlenecks (e.g., flash chromatography scalability in vs. industrial methods) .

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